Cyclopentyl-(1-phenyl-ethyl)-amine is a chemical compound with the molecular formula and a molecular weight of 189.3 g/mol. This compound is categorized as an amine due to the presence of an amine functional group, which is characterized by a nitrogen atom bonded to carbon atoms. Cyclopentyl-(1-phenyl-ethyl)-amine is notable for its potential applications in medicinal chemistry and as a biochemical tool in various research contexts.
Cyclopentyl-(1-phenyl-ethyl)-amine can be synthesized through various chemical pathways, and it is available from chemical suppliers such as Sigma-Aldrich and Santa Cruz Biotechnology, which provide it for research purposes . The compound has also been documented in databases like PubChem, where detailed information about its properties and classifications can be found .
This compound falls under the category of amines, specifically secondary amines, due to the presence of two organic groups attached to the nitrogen atom. Its structure features a cyclopentyl group and a phenyl-ethyl moiety, making it a member of the broader class of phenethylamines, which are known for their biological activity.
The synthesis of cyclopentyl-(1-phenyl-ethyl)-amine can be achieved through several methods, including:
The choice of method often depends on factors such as yield efficiency, reaction time, and the purity of the final product. For instance, reductive amination provides high yields and allows for easy purification through standard techniques like chromatography .
The compound's structural data includes:
Cyclopentyl-(1-phenyl-ethyl)-amine can participate in various chemical reactions due to its amine functionality:
The reactivity of cyclopentyl-(1-phenyl-ethyl)-amine is influenced by its steric and electronic properties, making it suitable for diverse synthetic applications in organic chemistry .
The mechanism of action for cyclopentyl-(1-phenyl-ethyl)-amine is primarily related to its interaction with biological targets such as receptors and enzymes. As an amine, it can act as a neurotransmitter modulator or enzyme inhibitor:
Research indicates that compounds within the phenethylamine class exhibit significant biological activity, including effects on mood regulation and cognitive functions .
Cyclopentyl-(1-phenyl-ethyl)-amine typically exhibits:
Key chemical properties include:
Relevant analyses such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are often employed to confirm its structure and purity .
Cyclopentyl-(1-phenyl-ethyl)-amine has several applications in scientific research:
Cyclopentyl-(1-phenyl-ethyl)-amine represents a structurally specialized tertiary amine within the broad class of substituted phenethylamines. Its systematic IUPAC name, Cyclopentyl-(1-phenyl-ethyl)-amine, explicitly defines the bonding arrangement: a cyclopentyl group and a 1-phenylethyl group are attached to a central nitrogen atom. The compound carries the CAS Registry Number 626213-92-1, providing a unique identifier for chemical databases and regulatory documentation [2]. Molecular formula analysis confirms its composition as C₁₃H₁₉N, with a molecular weight of 189.3 g/mol [1] [2].
Structurally, this molecule belongs to the substituted phenethylamine family, characterized by modifications to the core phenethylamine backbone (β-phenylethylamine, C₆H₅-CH₂-CH₂-NH₂). Unlike simpler phenethylamines, Cyclopentyl-(1-phenyl-ethyl)-amine features significant modifications: a methyl substitution at the α-carbon of the ethylamine chain (yielding a 1-phenylethyl moiety), and a cyclopentyl group replacing one hydrogen on the nitrogen atom. This classifies it as a tertiary amine with distinct steric and electronic properties compared to primary or secondary amines [4]. Synonyms noted in chemical databases include fendiline, linking it to a specific pharmacological agent historically explored for cardiovascular indications [2].
Table 1: Nomenclature and Fundamental Chemical Data
Property | Value |
---|---|
Systematic Name | Cyclopentyl-(1-phenyl-ethyl)-amine |
CAS Registry Number | 626213-92-1 |
Molecular Formula | C₁₃H₁₉N |
Molecular Weight | 189.3 g/mol |
Synonyms | Fendiline, Difmecor |
The cyclopentyl substituent introduces significant three-dimensional bulk compared to smaller alkyl groups like methyl or ethyl. This ring system, characterized by its aliphatic, non-planar structure, influences the molecule’s overall conformation, lipophilicity (predicted LogP ~3.67), and potential for specific binding interactions with biological targets [2]. The 1-phenylethyl group, containing a chiral center at the benzylic carbon, implies the potential existence of enantiomers, which could exhibit differing pharmacological profiles—a critical consideration in medicinal chemistry optimization [4].
Table 2: Structural Features Relative to Phenethylamine Core
Structural Element | Modification in Cyclopentyl-(1-phenyl-ethyl)-amine | Potential Consequence |
---|---|---|
Ethylamine Chain (β-carbon) | Unmodified | Maintains distance for receptor interaction |
Ethylamine Chain (α-carbon) | Methylated (→ 1-phenylethyl group) | Increased steric bulk; Creates chirality |
Amino Group | Substituted: Cyclopentyl | Enhanced lipophilicity; Tertiary amine |
Phenyl Ring | Unsubstituted | Allows π-stacking interactions |
The incorporation of cyclopentyl rings into amine-containing pharmacophores marks a significant strategic evolution in medicinal chemistry, driven by the quest to modulate drug properties like potency, selectivity, and metabolic stability. Cyclopentyl-(1-phenyl-ethyl)-amine, particularly under the synonym fendiline, emerged as part of this exploration. Its development reflects a deliberate shift from simpler aliphatic or aromatic amines towards more complex, alicyclic systems [2].
The cyclopentyl moiety offers a compelling balance between lipophilicity and conformational flexibility. Unlike the rigid planar structure of a phenyl ring or the excessive flexibility and high lipophilicity of cyclohexyl, cyclopentyl exhibits a unique pseudo-rotational behavior (envelope and half-chair conformations) and intermediate steric demand. These properties were leveraged historically to enhance interactions with hydrophobic binding pockets in target proteins while potentially mitigating issues like promiscuous binding or rapid metabolism associated with smaller alkyl amines or highly lipophilic structures [5]. Fendiline exemplifies this strategy, initially developed and clinically investigated primarily as a calcium channel blocker for angina pectoris and arrhythmia treatment during the 1970s-1980s. Its structure, featuring the cyclopentyl-(1-phenyl-ethyl)-amine motif, was pivotal for its calcium antagonistic activity, differentiating it from other vasodilators of the era [2].
Beyond cardiovascular applications, the cyclopentylamine pharmacophore proved adaptable to other therapeutic areas. Research in enzyme inhibition, particularly targeting aldo-keto reductase (AKR) enzymes like AKR1C1 and AKR1C3, demonstrated the value of cyclopentane derivatives. While not identical to Cyclopentyl-(1-phenyl-ethyl)-amine, studies synthesized and evaluated structurally related cyclopentane-containing amines as inhibitors of these cancer-relevant enzymes. These compounds achieved selective inhibition in the low micromolar range, underscoring the cyclopentyl group's role in facilitating specific enzyme-inhibitor interactions critical for disrupting steroid hormone metabolism pathways implicated in hormone-dependent cancers [5].
Table 3: Historical Therapeutic Applications of Cyclopentylamine Pharmacophores
Era | Therapeutic Area | Example Compound/Scaffold | Rationale for Cyclopentyl |
---|---|---|---|
1970s-1980s | Cardiovascular | Fendiline (Cyclopentyl-(1-phenyl-ethyl)-amine) | Optimized calcium channel blockade; Lipophilicity balance |
2000s-Present | Oncology (Enzyme Inhib.) | Cyclopentane-based AKR1C1/AKR1C3 Inhibitors | Enhanced selectivity; Disruption of steroid binding pockets |
The historical trajectory of cyclopentyl-substituted amines like Cyclopentyl-(1-phenyl-ethyl)-amine underscores their versatility. From cardiovascular calcium channel modulation to potential roles in cancer via enzyme inhibition, the strategic inclusion of the cyclopentyl ring continues to be a valuable tool. Its evolution reflects ongoing efforts to exploit unique steric and electronic properties of alicyclic systems to solve specific challenges in drug design, particularly where achieving target selectivity or optimizing pharmacokinetic properties is paramount [2] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1